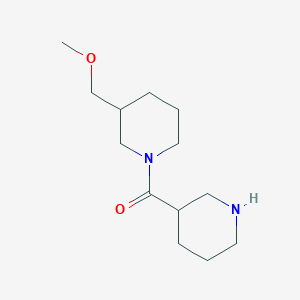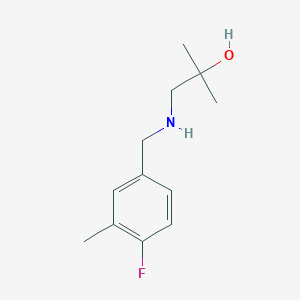
1-((4-Fluoro-3-methylbenzyl)amino)-2-methylpropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((4-Fluoro-3-methylbenzyl)amino)-2-methylpropan-2-ol is an organic compound with a complex structure It is characterized by the presence of a fluoro-substituted benzyl group attached to an amino group, which is further connected to a methylpropanol backbone
準備方法
The synthesis of 1-((4-Fluoro-3-methylbenzyl)amino)-2-methylpropan-2-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 4-fluoro-3-methylbenzylamine.
Reaction with Epoxide: The benzylamine reacts with an epoxide, such as 2-methyl-2-propanol, under basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
化学反応の分析
1-((4-Fluoro-3-methylbenzyl)amino)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the fluoro group can be replaced by other nucleophiles like hydroxide or alkoxide ions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
科学的研究の応用
1-((4-Fluoro-3-methylbenzyl)amino)-2-methylpropan-2-ol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding, which could lead to the development of new drugs.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 1-((4-Fluoro-3-methylbenzyl)amino)-2-methylpropan-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
類似化合物との比較
1-((4-Fluoro-3-methylbenzyl)amino)-2-methylpropan-2-ol can be compared with similar compounds such as:
4-Fluoro-3-methylbenzylamine: A precursor in the synthesis of the target compound, differing mainly in the absence of the methylpropanol group.
2-((4-Fluoro-3-methylbenzyl)amino)butan-1-ol: A structurally similar compound with a butanol backbone instead of propanol.
1-{[(4-Fluoro-3-methylbenzyl)amino]methyl}-N,N,3-trimethylcyclohexanamine: Another related compound with a cyclohexanamine structure.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it valuable for various research applications.
特性
分子式 |
C12H18FNO |
|---|---|
分子量 |
211.28 g/mol |
IUPAC名 |
1-[(4-fluoro-3-methylphenyl)methylamino]-2-methylpropan-2-ol |
InChI |
InChI=1S/C12H18FNO/c1-9-6-10(4-5-11(9)13)7-14-8-12(2,3)15/h4-6,14-15H,7-8H2,1-3H3 |
InChIキー |
HFWYIWLTACXHLU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)CNCC(C)(C)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


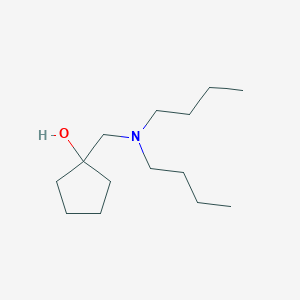
![2-(7-Azaspiro[3.5]nonan-7-yl)ethan-1-ol](/img/structure/B13339745.png)
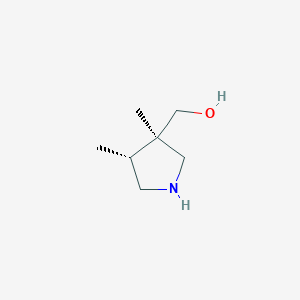
![1-Isopropyl-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13339760.png)

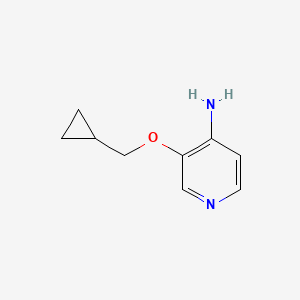
![5-Methyl-4-oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B13339785.png)
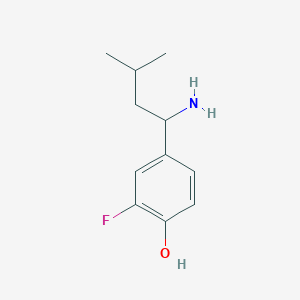
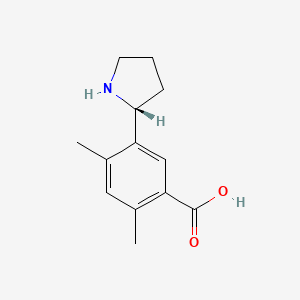
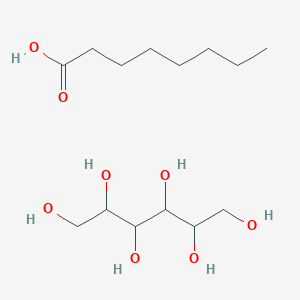
![4-chloro-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13339827.png)
